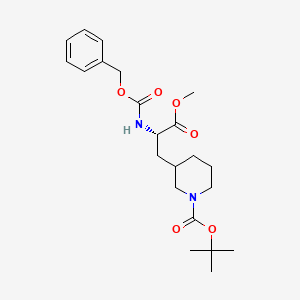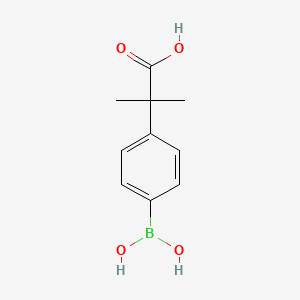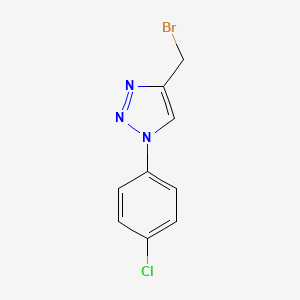
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a variety of applications in medicinal chemistry and material science .
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives are prominently researched for their corrosion inhibition properties. Studies have demonstrated their efficacy in protecting mild steel in acidic environments, such as hydrochloric and sulfuric acid solutions. These compounds, including 4H-triazole derivatives, show high inhibition efficiency, which can be attributed to their ability to form protective layers on metal surfaces. The effectiveness of these inhibitors is influenced by the nature and type of substituents within the molecule, with some derivatives achieving up to 99.6% efficiency in corrosion protection. The adsorption of these compounds on metal surfaces is well-described by the Langmuir isotherm model, suggesting a strong and efficient interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007), (Lagrenée et al., 2002).
Antifungal and Antibacterial Applications
Triazole derivatives are also investigated for their antifungal and antibacterial properties. For instance, certain triazole compounds have been synthesized and evaluated for their efficacy against Candida strains, showing promising antifungal activity. The structural modification of these compounds, such as halogen substitution, has been identified as a potential pathway for enhancing their biological activity, indicating the scope for developing effective antifungal agents (Lima-Neto et al., 2012).
Synthesis and Structural Elaboration
Triazole derivatives serve as versatile intermediates in organic synthesis, enabling the preparation of various functionalized compounds. Their reactivity, particularly in substitution reactions, allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science. For example, halomethyl triazoles have been used to synthesize extended oxazole derivatives, demonstrating the utility of triazoles in constructing complex heterocyclic systems (Patil & Luzzio, 2016).
Molecular Docking and Drug Design
The application of triazole derivatives extends into the realm of drug design, where their molecular structures are utilized in docking studies to identify potential drug candidates. Their ability to interact with biological targets through various bonding interactions, including hydrogen and halogen bonds, makes them suitable for designing compounds with specific biological activities. Such studies not only contribute to the development of new therapeutic agents but also provide insights into the molecular basis of drug-receptor interactions (Kuruvilla et al., 2018).
properties
IUPAC Name |
4-(bromomethyl)-1-(4-chlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZPLBUTOBELLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



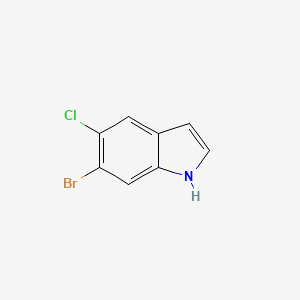
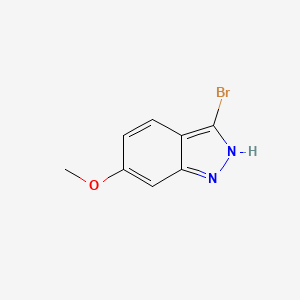
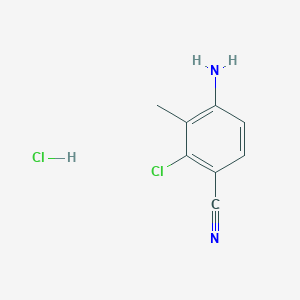
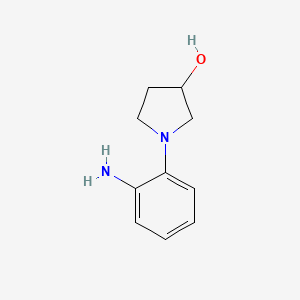
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)
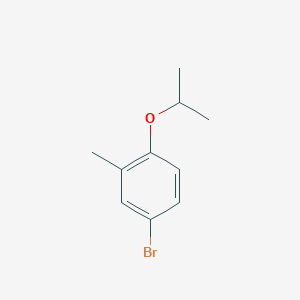
![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
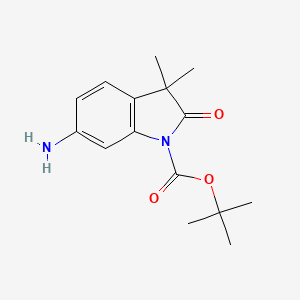
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
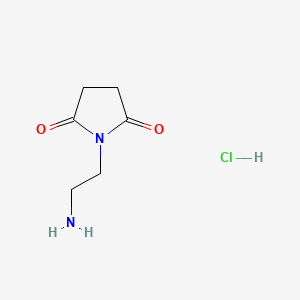
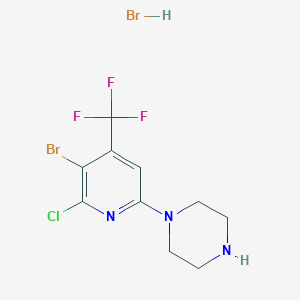
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
